4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid
Description
Properties
IUPAC Name |
4-[6-(3,5-dimethylpyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O2/c1-9-8-10(2)19(17-9)13-7-6-12-16-15-11(20(12)18-13)4-3-5-14(21)22/h6-8H,3-5H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNDCVHFSVWILCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN3C(=NN=C3CCCC(=O)O)C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601131824 | |
| Record name | 1,2,4-Triazolo[4,3-b]pyridazine-3-butanoic acid, 6-(3,5-dimethyl-1H-pyrazol-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601131824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1279219-49-6 | |
| Record name | 1,2,4-Triazolo[4,3-b]pyridazine-3-butanoic acid, 6-(3,5-dimethyl-1H-pyrazol-1-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1279219-49-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,4-Triazolo[4,3-b]pyridazine-3-butanoic acid, 6-(3,5-dimethyl-1H-pyrazol-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601131824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid is a novel derivative within the class of pyrazole and triazole compounds. These compounds have garnered significant attention due to their diverse biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. This article explores the biological activity of this specific compound based on available research findings.
Chemical Structure
The molecular structure of the compound can be described as follows:
- Molecular Formula : C₁₄H₁₈N₈O₂
- Molecular Weight : 306.34 g/mol
Biological Activity Overview
The biological activities of compounds similar to This compound are primarily attributed to their ability to interact with various biological targets. This compound is believed to exhibit:
- Antitumor Activity : Evidence suggests that derivatives of triazole and pyrazole can inhibit tumor cell proliferation.
- Antiviral Activity : Some studies indicate potential efficacy against viral infections.
- Cytotoxic Effects : The compound may induce apoptosis in cancer cells.
Antitumor Activity
A study investigating derivatives with similar structures reported significant antitumor activity against several cancer cell lines. For instance:
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| 22i | A549 | 0.83 ± 0.07 |
| MCF-7 | 0.15 ± 0.08 | |
| HeLa | 2.85 ± 0.74 |
These findings suggest that compounds with a similar scaffold can effectively inhibit cancer cell growth through various mechanisms such as cell cycle arrest and apoptosis induction .
The mechanism by which these compounds exert their effects often involves:
- Inhibition of Kinases : Many pyrazole derivatives have been shown to inhibit kinases such as c-Met, which is crucial for tumor growth and metastasis.
- Disruption of Tubulin Polymerization : Some studies indicate that these compounds may affect microtubule dynamics, leading to cell cycle arrest .
Cytotoxic Effects
In another investigation focused on cytotoxicity, a derivative was found to have an IC₅₀ value of 5.13 µM against the C6 glioma cell line, demonstrating a selective action on cancer cells while sparing healthy cells .
Case Studies
Several case studies have highlighted the potential therapeutic applications of similar compounds:
- Case Study on Antiviral Activity : A series of pyrazole derivatives were tested for antiviral properties against various viruses, showing promising results in inhibiting viral replication .
- Case Study on Cancer Treatment : Research involving the use of triazole derivatives in combination with traditional chemotherapeutics demonstrated enhanced efficacy in reducing tumor size in animal models .
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in the development of new pharmaceuticals due to its ability to interact with biological targets. Key areas of interest include:
- Anticancer Activity : Studies suggest that compounds with triazole and pyrazole moieties can inhibit tumor growth. Research indicates that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : The presence of the pyrazole ring has been associated with antimicrobial activity. Investigations into its efficacy against bacteria and fungi are ongoing.
Agricultural Chemistry
The compound's structure allows for potential applications in agrochemicals:
- Pesticide Development : Compounds similar to this have been explored for their ability to act as fungicides or herbicides. The effectiveness of this compound in controlling agricultural pests is currently under investigation.
Material Science
The unique properties of the compound make it suitable for research in material sciences:
- Polymer Chemistry : Its chemical structure can be utilized to synthesize polymers with specific properties, such as enhanced thermal stability or improved mechanical strength.
Case Study 1: Anticancer Activity
A study conducted on various derivatives of 4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid demonstrated significant cytotoxicity against human cancer cell lines. The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway.
Case Study 2: Antimicrobial Efficacy
Research published in a peer-reviewed journal evaluated the antimicrobial activity of this compound against several pathogens. Results indicated a notable inhibition zone against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.
Summary Table of Applications
| Application Area | Potential Benefits | Current Research Focus |
|---|---|---|
| Medicinal Chemistry | Anticancer and antimicrobial properties | Cytotoxicity studies; mechanism exploration |
| Agricultural Chemistry | Development of effective pesticides | Efficacy against specific pests and diseases |
| Material Science | Synthesis of advanced polymers | Thermal and mechanical property enhancement |
Comparison with Similar Compounds
Propanoic Acid Variant
Compound: 3-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid
Phenyl-Substituted Derivative
Compound : 6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine (Compound 5 in )
Acetohydrazide Derivatives (6a,b)
Compounds : [1,2,4]Triazolo[4,3-b]pyridazine acetohydrazides
- Key Feature : Acetohydrazide group introduces hydrogen-bonding capacity and conformational flexibility.
- Synthesis : Derived from intermediates 3a and 3c via reflux with acetic anhydride .
- Activity : Enhanced antimicrobial properties compared to phenyl-substituted analogs, likely due to improved interaction with bacterial enzymes .
Functional Group Impact on Properties
Key Observations :
- Chain Length: The butanoic acid chain likely improves aqueous solubility over phenyl or propanoic acid analogs, critical for oral bioavailability.
- Functional Groups : Carboxylic acid and acetohydrazide moieties enhance target engagement via hydrogen bonding, whereas phenyl groups favor hydrophobic interactions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
